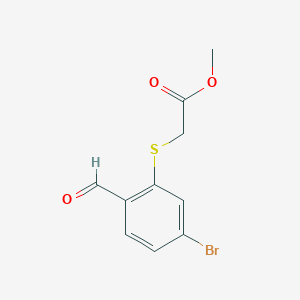

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate

Description

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is a specialized organic compound featuring a methyl ester group, a thioether linkage, and a substituted phenyl ring with bromo (Br) and formyl (CHO) substituents at the 5- and 2-positions, respectively. This structure makes it a versatile building block in medicinal chemistry and drug discovery, particularly for synthesizing heterocyclic compounds or modifying bioactive molecules . The bromo and formyl groups enhance its reactivity, enabling participation in nucleophilic substitutions, condensations, or cross-coupling reactions.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-formylphenyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3S/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVSTFAUSXIUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:

Bromination: The starting material, 2-formylphenylthiol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the aromatic ring.

Esterification: The brominated intermediate is then subjected to esterification with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the thioester linkage, resulting in the formation of methyl 2-((5-bromo-2-formylphenyl)thio)acetate.

Industrial Production Methods

Industrial production of methyl 2-((5-bromo-2-formylphenyl)thio)acetate follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-((5-bromo-2-carboxyphenyl)thio)acetic acid.

Reduction: 2-((5-bromo-2-hydroxyphenyl)thio)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-((5-bromo-2-formylphenyl)thio)acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group and thioester linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Bromo-Substituted Derivatives

- Methyl 2-(4-bromophenyl)acetate (Compound 2, ) : Lacks the thioether and formyl groups but retains the bromophenyl motif. Used as a precursor in antimicrobial triazole derivatives. Its simpler structure reduces steric hindrance, favoring straightforward synthetic modifications .

- Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate (): Features bromo, amino, and fluoro substituents. The amino group enhances solubility and enables conjugation, making it valuable in drug discovery. The fluorine atom improves metabolic stability compared to the formyl group in the target compound .

Formyl-Containing Analogs

- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (): Incorporates a quinazolinone ring instead of a formylphenyl group. The thioacetate moiety facilitates microwave-assisted synthesis (59% yield), highlighting the utility of green chemistry approaches for similar esters .

Thioether-Linked Acetate Esters

- Ethyl 2-((4-(chloromethyl)phenyl)thio)acetate (Compound 43, ) : Replaces bromo and formyl groups with a chloromethylphenyl moiety. The chlorine atom allows further alkylation, while the ethyl ester increases lipophilicity compared to the methyl ester in the target compound .

- Ethyl 2-({[(2-ethoxy-2-oxoethyl)thio]methyl}thio)acetate (): Contains a bis-thioether structure.

Ester Group Modifications

- Methyl 2-(5-bromo-2-methylnaphtho-[2,1-b]furan-1-yl)acetate (): Substitutes the formylphenyl group with a naphthofuran system.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (59%) for thioether-linked esters compared to traditional reflux .

- Biological Relevance : Bromo and formyl substituents (as in the target compound) are associated with enhanced bioactivity in antimicrobial and enzyme-inhibiting analogs .

- Structural Flexibility : Thioether linkages improve metabolic stability and enable diverse functionalization, critical for optimizing pharmacokinetic properties .

Biological Activity

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C10H9BrO3S

Molecular Weight : Approximately 293.15 g/mol

Structural Characteristics : The compound features a thioether group linked to a bromo-substituted aromatic ring, which is significant for its biological interactions.

Biological Activities

Research indicates that Methyl 2-((5-bromo-2-formylphenyl)thio)acetate exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

Preliminary investigations have indicated that Methyl 2-((5-bromo-2-formylphenyl)thio)acetate may reduce inflammation markers in vitro and in vivo. This activity makes it a candidate for further research in treating inflammatory diseases.

Analgesic Properties

Emerging data suggest that this compound may exhibit analgesic effects, providing a basis for exploring its use in pain management therapies.

The biological activity of Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the bromo group enhances its lipophilicity, potentially improving its binding affinity and permeability across biological membranes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anti-inflammatory | Reduces inflammation markers | |

| Analgesic | Pain relief in animal models |

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Methyl 2-((5-bromo-2-formylphenyl)thio)acetate against common bacterial strains. The results indicated significant inhibition of growth, supporting its potential as an effective treatment option for infections caused by resistant bacteria.

Anti-inflammatory Research

In a controlled study, the compound was administered to animal models exhibiting signs of inflammation. The results showed a marked reduction in inflammatory markers compared to control groups, indicating its therapeutic potential in managing inflammatory conditions.

Synthesis and Applications

Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is synthesized through multi-step organic reactions, ensuring high yield and purity. Its applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals, where it serves as an intermediate in synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.